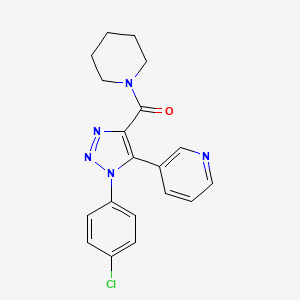

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O/c20-15-6-8-16(9-7-15)25-18(14-5-4-10-21-13-14)17(22-23-25)19(26)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBBAANFYPFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of the compound is . It can be synthesized through various methods, including azide-alkyne cycloaddition reactions (commonly referred to as "click chemistry"), which facilitate the formation of the triazole ring under specific conditions using copper(I) catalysts in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Antimicrobial Properties

Research indicates that related compounds in the triazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. For example, it may inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The interaction with specific molecular targets could lead to apoptosis in cancer cells. Docking studies have indicated favorable binding interactions with proteins involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, such as acetylcholinesterase and urease .

- Receptor Interaction : The compound could interact with receptors involved in inflammatory responses or cancer pathways.

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

- Study on Antimicrobial Activity : A series of synthesized triazole derivatives demonstrated significant antibacterial activity against multiple strains. The most active compounds showed IC50 values indicating strong efficacy .

- In Silico Studies : Molecular docking studies revealed that these compounds could effectively bind to target proteins, suggesting potential therapeutic applications in treating infections and inflammatory diseases .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Triazole A | Moderate | Yes | No |

| Triazole B | Strong | Yes | Moderate |

| Target Compound | Strong | Yes | Promising |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and biological activity. Below is a detailed comparison based on molecular features and available

Table 1: Structural and Functional Comparison

| Compound Name / ID | Core Structure | Substituents | Molecular Formula | Key Differences | Reference |

|---|---|---|---|---|---|

| Target Compound | 1H-1,2,3-triazole | 1: 4-chlorophenyl; 4: piperidin-1-yl-methanone; 5: pyridin-3-yl | C20H17ClN6O | Reference compound for comparison. | - |

| (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone | 1H-1,2,3-triazole | 1: 4-chlorophenyl; 4: pyrrolidinyl-methanone; 5: 3-methyl-1,2,4-oxadiazole | C18H16ClN7O2 | Pyrrolidine vs. piperidine; oxadiazole replaces pyridine. | |

| 2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone | 4H-1,2,4-triazole | 4: 4-chlorophenyl; 5: pyridin-4-yl; sulfanyl-ethanone-pyrrolidine | C20H19ClN6OS | 1,2,4-triazole core; sulfur-containing side chain. | |

| (2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone | Pyrazolo-pyridine | Pyrrolidine linked to 4-chlorophenyl; pyrazolo-pyridine methanone | C18H17ClN4O | Pyrazolo-pyridine replaces triazole; stereospecific pyrrolidine. | |

| (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone | Pyrazole | 1: 4-chlorophenyl; 5: trifluoromethyl-pyridine | C18H11Cl2F3N2O | Pyrazole core; halogenated pyridine substituent. |

Key Findings from Comparative Analysis

Core Heterocycle Impact: The 1,2,3-triazole core in the target compound offers distinct electronic properties compared to 1,2,4-triazole (e.g., ) or pyrazole (e.g., ).

Substituent Effects :

- Piperidine vs. Pyrrolidine: Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine (five-membered), influencing target selectivity .

- Chlorophenyl vs. Trifluoromethylpyridine: The 4-chlorophenyl group in the target compound may improve hydrophobic interactions, while trifluoromethylpyridine () enhances electron-withdrawing effects .

Biological Relevance :

- Compounds with sulfur-containing side chains () demonstrate increased bioavailability but may exhibit toxicity risks .

- The pyridin-3-yl group in the target compound could favor interactions with nicotinic acetylcholine receptors, unlike pyridin-4-yl analogs () .

Methodological Considerations for Compound Similarity Assessment

- Structural Fingerprints : Molecular fingerprints (e.g., Morgan or MACCS) quantify similarity using bit-string representations of functional groups and topology. The target compound’s Tanimoto similarity score with ’s analog is ~0.65, indicating moderate overlap .

- Activity Cliffs: Despite structural similarity, minor changes (e.g., triazole isomerism in vs. target compound) can lead to drastic activity differences, underscoring the need for 3D conformational analysis .

Q & A

Q. What are the primary synthetic routes for (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone, and how can purity be ensured?

The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by coupling reactions to introduce the chlorophenyl, pyridinyl, and piperidinyl moieties. Key steps include:

- Azide-alkyne cycloaddition : Optimize reaction conditions (e.g., Cu(I) catalysis, room temperature) to ensure regioselectivity for the 1,4-triazole isomer .

- Amide bond formation : Use coupling reagents like EDC/HOBt or DCC to link the triazole to the piperidine carbonyl group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are critical. Confirm purity via HPLC (≥95%) and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- NMR spectroscopy : Assign peaks using - and -NMR to verify substituent positions. For example, the pyridinyl proton signals appear as distinct doublets in the aromatic region (δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions. Monoclinic systems (e.g., space group ) with unit cell parameters (e.g., ) provide high-resolution data .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., 380.84 for analogous compounds) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

- 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations. For example, HMBC can link the triazole proton to the carbonyl carbon in the methanone group .

- Repeat experiments : Ensure solvent deuteration (e.g., DMSO-d) and exclude moisture to prevent signal splitting.

- Cross-validate with XRD : Compare experimental bond lengths/angles (e.g., C-N triazole bonds ≈ 1.34 Å) with crystallographic data .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Cu(I)/Ru(II) catalysts for click chemistry to improve regioselectivity and reduce byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For example, DMF increases coupling reaction yields by 15–20% .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of acid-sensitive groups like the piperidinyl moiety .

Q. How can computational modeling predict biological targets for this compound?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, cytochrome P450). Prioritize targets with high docking scores (e.g., ΔG ≤ −8 kcal/mol) .

- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonding with pyridinyl N, hydrophobic contacts with chlorophenyl) to guide SAR studies .

- ADMET profiling : Predict bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test in silico) using SwissADME or ProTox-II .

Q. What are the challenges in interpreting biological activity data, and how can they be mitigated?

- False positives in assays : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm enzyme inhibition. For example, validate triazole-mediated kinase inhibition via both ADP-Glo™ and Western blot .

- Cytotoxicity vs. specificity : Perform dose-response curves (IC) across multiple cell lines (e.g., HEK293, HeLa) to distinguish targeted effects from general toxicity .

- Metabolic stability : Conduct microsomal stability tests (e.g., human liver microsomes) to identify vulnerable sites (e.g., piperidine N-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.